molecular formula C6H13N B169513 (3S)-3-methylpiperidine CAS No. 17305-22-5

(3S)-3-methylpiperidine

Cat. No.: B169513
CAS No.: 17305-22-5
M. Wt: 99.17 g/mol
InChI Key: JEGMWWXJUXDNJN-LURJTMIESA-N
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Description

(3S)-3-Methylpiperidine is a chiral piperidine derivative characterized by a methyl group attached to the third carbon in the piperidine ring. This compound is significant in organic chemistry due to its utility as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: (3S)-3-Methylpiperidine can be synthesized through several methods. One common approach involves the reduction of 3-methylpyridine using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the reductive amination of 3-methylpyridine with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic hydrogenation of 3-methylpyridine. The process typically involves high-pressure hydrogen gas and a metal catalyst such as palladium or platinum. The reaction is carried out in a solvent like ethanol or methanol to facilitate the hydrogenation process.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-Methylpiperidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the methyl group or hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidines depending on the substituent introduced.

Scientific Research Applications

(3S)-3-Methylpiperidine has diverse applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It is a key intermediate in the synthesis of drugs, particularly those targeting the central nervous system.

    Industry: this compound is utilized in the production of corrosion inhibitors, rubber chemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-methylpiperidine depends on its application. In medicinal chemistry, it often acts as a ligand binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary based on the specific drug or chemical being synthesized from this compound.

Comparison with Similar Compounds

    (3R)-3-Methylpiperidine: The enantiomer of (3S)-3-methylpiperidine, differing in the spatial arrangement of the methyl group.

    Piperidine: The parent compound without the methyl substitution.

    N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties important in the synthesis of enantiomerically pure pharmaceuticals. Its specific configuration can influence the biological activity and pharmacokinetics of the compounds derived from it.

Properties

IUPAC Name

(3S)-3-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGMWWXJUXDNJN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2.0 cc of 80% PV3MO12Ox.20% SiO2 catalyst of Example 1 was placed in the microreactor and equilibrated at 405° C., then a gaseous mixture of 0.82 3-methylpyridine:0.18 3-methylpiperidine:7.5 NH3 :19.9 air was fed through the reactor using a contact time of 6.4 seconds. Conversion of the methylpiperidine was 100 percent and conversion of the methylpyridine was 93 percent. For each mole of combined 3-methylpiperidine plus 3-methylpyridine fed was obtained 0.853 mole of 3-cyanopyridine. If it be assumed that all of the converted 3-methylpyridine formed 3-cyanopyridine, the minimum selectivity of 3-methylpiperidine to 3-cyanopyridine was 50 percent.
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Synthesis routes and methods II

Procedure details

2.0 cc of the 80% PV3MO12Ox.20% SiO2 catalyst of Example 2 was placed in the microreactor and equilibrated at 405° C., then a gaseous mixture containing 7.5 moles of NH3 and 19.9 moles of air for each mole of the mixed heterocyclic containing 0.82 mole of 3-methylpyridine and 0.18 mole of 3-methylpiperidine was fed through the reactor using a contact time of 6.4 seconds. Conversion of the methylpiperidine was 100 percent and conversion of the methylpyridine was 92 percent. For each mole of combined 3-methylpiperidine plus 3-methylpyridine fed was obtained 0.853 mole of 3-cyanopyridine. If it be assumed that all of the converted 3-methylpyridine formed 3-cyanopyridine, the minimum selectivity of 3-methylpiperidine to 3-cyanopyridine was 50 percent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-3-methylpiperidine
Reactant of Route 2
(3S)-3-methylpiperidine
Reactant of Route 3
(3S)-3-methylpiperidine
Reactant of Route 4
(3S)-3-methylpiperidine
Reactant of Route 5
(3S)-3-methylpiperidine
Reactant of Route 6
(3S)-3-methylpiperidine

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